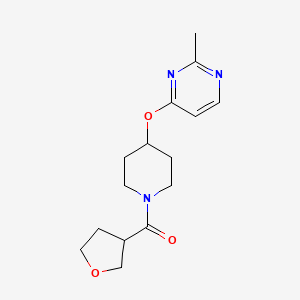

![molecular formula C23H30ClN3O3S B2983569 N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1217088-83-9](/img/structure/B2983569.png)

N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

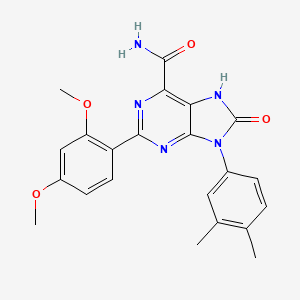

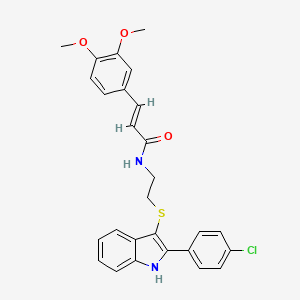

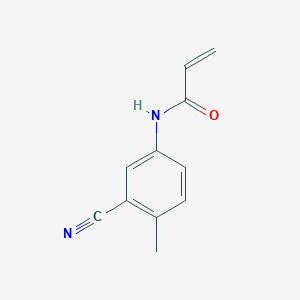

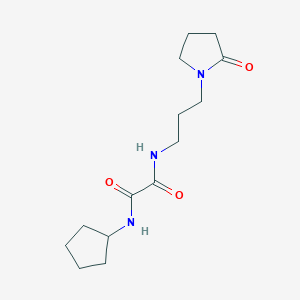

N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O3S and its molecular weight is 464.02. The purity is usually 95%.

BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

One of the key scientific research applications of benzothiazole derivatives, closely related to the compound of interest, is in corrosion inhibition. These derivatives have been demonstrated to effectively inhibit corrosion of steel in acidic solutions. Their mechanism involves adsorption onto the metal surface, which can be either physical or chemical, enhancing the material's resistance to corrosion. This application is significant in extending the lifespan and maintaining the integrity of metal structures and components in various industrial settings (Hu et al., 2016).

Antimicrobial and Antitumor Activities

The structural motif of benzothiazole, integral to the compound , has been explored for its antimicrobial and antitumor properties. Specifically, thiazole derivatives incorporating pyridine moieties have shown promising antimicrobial activities, underscoring their potential as leads for developing new antimicrobial agents. The design, synthesis, and docking studies of these derivatives highlight their potential in inhibiting microbial growth, offering a pathway to novel therapeutic agents (Khidre & Radini, 2021).

Synthesis of Structurally Diverse Libraries

Benzothiazole derivatives serve as foundational units for synthesizing structurally diverse chemical libraries. These compounds, through reactions like alkylation and ring closure, contribute to the generation of a broad array of compounds with potential application in various domains of chemical research. This versatility is essential for drug discovery and the development of materials with novel properties (Roman, 2013).

Neurological Research

In neurological research, specific benzamide derivatives, akin to the compound in focus, have been investigated for their effects on colonic motor activity. Itopride hydrochloride, a gastroprokinetic agent with structural similarities, demonstrates a stimulatory action on colonic peristalsis. This unique property suggests potential therapeutic applications in managing functional bowel disorders and provides insights into the mechanisms underlying gastrointestinal motility (Tsubouchi et al., 2003).

Molecular Interactions and Structure Analysis

Investigations into the molecular structure and interactions of benzamide derivatives, including those with benzothiazole components, offer deep insights into their physicochemical properties. These studies are fundamental in understanding the molecular basis of their biological activities and can guide the design of compounds with enhanced efficacy and specificity. Such research contributes to the broader field of medicinal chemistry and drug design, underscoring the importance of structural analysis in the development of new therapeutic agents (Karabulut et al., 2014).

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S.ClH/c1-6-16-8-10-18-21(14-16)30-23(24-18)26(13-7-12-25(2)3)22(27)17-9-11-19(28-4)20(15-17)29-5;/h8-11,14-15H,6-7,12-13H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCSTMGTCVWQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

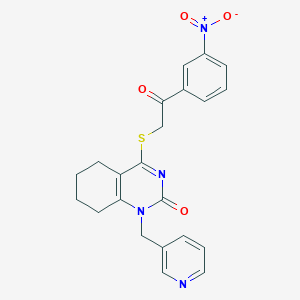

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)

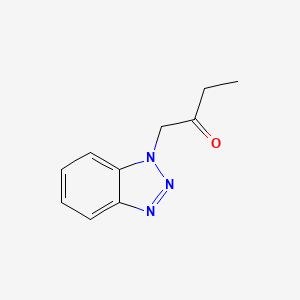

![methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2983489.png)

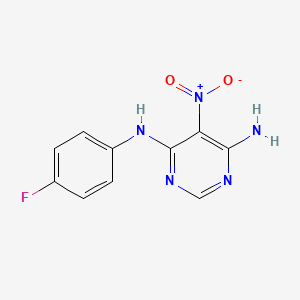

![3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2983499.png)

![2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B2983504.png)